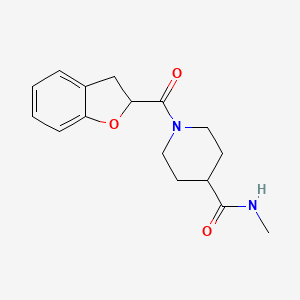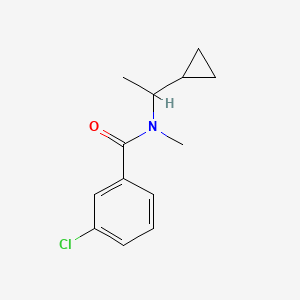
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. It was first synthesized in 2012 by researchers at the University of Queensland, Australia. CX-5461 has been found to exhibit potent anti-tumor activity in preclinical models of cancer, and as a result, has generated significant interest as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
CX-5461 has a unique mechanism of action that involves the selective inhibition of Pol I transcription. Pol I is responsible for the transcription of rRNA, which is a critical component of ribosome biogenesis. Inhibition of Pol I by CX-5461 leads to a reduction in rRNA production, which in turn, leads to a decrease in ribosome biogenesis and subsequent cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This results in the activation of p53, a tumor suppressor protein, and subsequent induction of apoptosis. CX-5461 has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CX-5461 is its selectivity for Pol I transcription. This allows for targeted inhibition of ribosome biogenesis in cancer cells, while sparing normal cells. However, CX-5461 has also been shown to have off-target effects on other cellular processes, which may limit its clinical utility. Additionally, the mechanism of action of CX-5461 is not fully understood, and further research is needed to elucidate its effects on other cellular processes.
Zukünftige Richtungen
Future research on CX-5461 will focus on elucidating its mechanism of action and identifying potential biomarkers of response. Additionally, the development of CX-5461 as a therapeutic agent for the treatment of cancer will require further preclinical and clinical studies to evaluate its safety and efficacy. Finally, the potential use of CX-5461 in combination with other anti-cancer agents will also be explored in future studies.
Synthesemethoden
CX-5461 is a synthetic compound that can be prepared through a multi-step chemical synthesis process. The synthesis of CX-5461 involves the reaction of 4,5-dichloro-1,2-dithiol-3-one with N-methylanthranilic acid, followed by the addition of cyclopropylamine to the resulting intermediate. The final step involves the chlorination of the amide group to form CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential anti-cancer activity. In preclinical studies, CX-5461 has been shown to selectively inhibit the transcription of ribosomal RNA (rRNA) by Pol I, leading to a reduction in ribosome biogenesis and subsequent cell death in cancer cells. CX-5461 has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, pancreatic, and hematologic malignancies.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9(10-6-7-10)15(2)13(16)11-4-3-5-12(14)8-11/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNWOKICHKASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
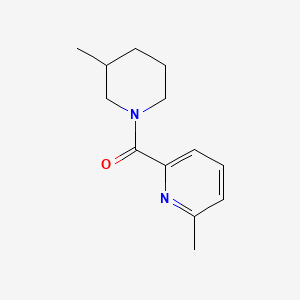
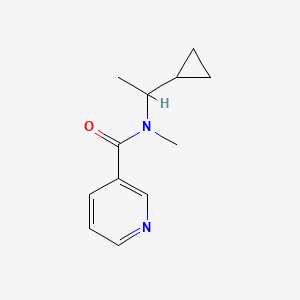
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)

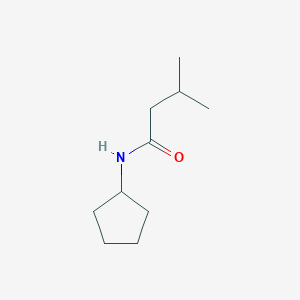
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

